molecular formula C20H24N2O2 B6082392 2-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine

2-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine

Cat. No. B6082392
M. Wt: 324.4 g/mol
InChI Key: PWDUMZJFZSDZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine, also known as MPP, is a chemical compound that has been studied extensively in the field of neuroscience. It is a potent inhibitor of the dopamine transporter, and as such, has been investigated for its potential use as a treatment for various neurological disorders.

Mechanism of Action

2-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine acts as a potent inhibitor of the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a range of effects on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of effects on the brain, including increased locomotor activity, decreased appetite, and changes in mood and anxiety levels. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine in lab experiments is its potency as a dopamine transporter inhibitor, which allows for precise manipulation of dopamine levels in the brain. However, one limitation is that its effects are not specific to dopamine transporters, and it can also interact with other neurotransmitter systems.

Future Directions

There are several potential future directions for research on 2-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine. One area of interest is its potential use in the treatment of addiction, as dopamine is known to play a key role in the development of addictive behaviors. Another area of interest is the development of more specific dopamine transporter inhibitors that can target only the dopamine system, without affecting other neurotransmitter systems. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine involves several steps, including the reaction of 4-methoxyphenethylamine with acetyl chloride to form N-acetyl-4-methoxyphenethylamine. This compound is then reacted with pyridine-2-carbonyl chloride to produce this compound.

Scientific Research Applications

2-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine has been used extensively in scientific research to study the effects of dopamine transporter inhibition on the brain. It has been investigated for its potential use in the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.

properties

IUPAC Name

[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-18-11-9-16(10-12-18)7-8-17-5-4-14-22(15-17)20(23)19-6-2-3-13-21-19/h2-3,6,9-13,17H,4-5,7-8,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDUMZJFZSDZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2CCCN(C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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